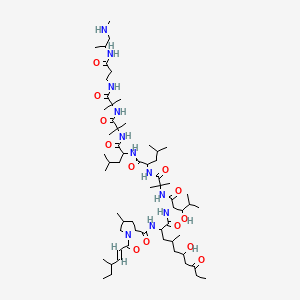
Leucinostatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinostatin B is a peptide antibiotic isolated from Paecilomyces lilacinus A-267.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Chagas Disease Treatment
Leucinostatin B has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study utilizing a mouse model, this compound was administered intraperitoneally and showed a dose-dependent reduction in parasite growth compared to control groups. The effective concentration (EC50) values for this compound were found to be in the low nanomolar range, with a selectivity index exceeding 120, indicating minimal toxicity to host cells .
Mechanism of Action
The mechanism by which this compound exerts its effects appears to involve targeting mitochondrial functions in T. cruzi and T. brucei, potentially disrupting ATP synthesis and calcium homeostasis . This suggests that this compound may serve as a promising scaffold for developing new treatments for trypanosomiasis.
Anticancer Properties
Triple-Negative Breast Cancer
This compound has been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC). Research indicates that it selectively inhibits the mTORC1 signaling pathway in luminal androgen receptor-positive TNBC cell lines. This inhibition correlates with reduced cell proliferation, suggesting that this compound could be developed as a therapeutic agent for this aggressive cancer subtype .
Cytotoxicity and Selectivity
In vitro studies have shown that this compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt mitochondrial respiration through ATP synthase inhibition, a mechanism also shared with other known anticancer agents like oligomycin .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
This compound has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Studies indicate that it effectively inhibits Plasmodium falciparum, the malaria-causing parasite, thereby blocking its transmission to mosquitoes . Furthermore, it has shown potent activity against different strains of bacteria and fungi, making it a candidate for further exploration in agricultural and clinical applications .
Case Studies
Propiedades
Número CAS |
76663-52-0 |
|---|---|
Fórmula molecular |
C61H109N11O13 |
Peso molecular |
1204.6 g/mol |
Nombre IUPAC |
N-[6-hydroxy-1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+ |
Clave InChI |
JLDCSWRYRVBFRU-YHHRVAAASA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
SMILES isomérico |
CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
SMILES canónico |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leucinostatin B; Paecilotoxin B; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















